N-Propylformamide

Description

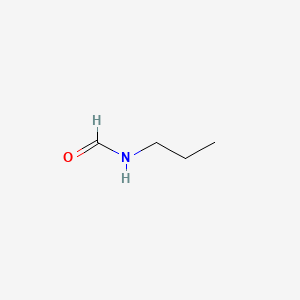

N-Propylformamide (CAS RN: Not explicitly provided in evidence; molecular formula: C₄H₉NO) is a primary aliphatic formamide derivative with the structure HCONHCH₂CH₂CH₃. It is characterized by a formyl group (HCO-) attached to a propylamine moiety. The compound is notable for its role in pharmaceutical research, particularly as a related substance in Propafenone hydrochloride synthesis, where it is identified as Propafenone Related Compound A . Its molecular weight is approximately 87.12 g/mol, and its polarity and solubility in polar solvents make it a versatile intermediate in organic and medicinal chemistry.

Properties

IUPAC Name |

N-propylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-3-5-4-6/h4H,2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUDTPGCUKBECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211923 | |

| Record name | Formamide, N-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-94-3 | |

| Record name | N-Propylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Formylation of Propylamine

The most straightforward method involves the reaction of propylamine with formic acid or its derivatives. Source details a two-step procedure where propylamine undergoes formylation using formic acid under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the formyl carbon, followed by dehydration:

$$

\text{CH}3\text{CH}2\text{CH}2\text{NH}2 + \text{HCOOH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NHCHO} + \text{H}2\text{O}

$$

Key parameters include a 1:1.2 molar ratio of propylamine to formic acid and a reaction temperature of 100°C for 6 hours, yielding 42% after column chromatography. Challenges include competing side reactions, such as over-formylation or oligomerization, necessitating precise stoichiometric control.

Catalytic Formylation Using Sodium Sulfite

Source demonstrates the efficacy of sodium sulfite (Na₂SO₃) as an additive in formylation reactions. In a 1,4-dioxane solvent system at 80°C, propylamine reacts with formic acid in the presence of a chromium-based polyoxometalate (Cr-Anderson) catalyst. The optimized conditions (Table 1) achieve >99% yield after 4 hours.

Table 1: Optimization of Catalytic N-Formylation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 92 |

| Time | 4 hours | >99 |

| Additive | Na₂SO₃ | 89 |

| Solvent | 1,4-Dioxane | 95 |

This method minimizes by-products through the stabilizing effect of Na₂SO₃ on the active catalyst, though catalyst recovery remains a scalability concern.

Solid-Phase Reagents: N-Formylcarbazole

Source introduces N-formylcarbazole (NFC) as a bench-stable formylating agent. NFC reacts selectively with primary aliphatic amines like propylamine in tetrahydrofuran (THF) at room temperature:

$$

\text{C}{12}\text{H}9\text{NO} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NHCHO} + \text{C}{12}\text{H}_9\text{N}

$$

The reaction achieves 88% yield within 24 hours, with no detectable O-formylation or side products. NFC’s selectivity arises from its steric and electronic profile, favoring less hindered amines.

Methyl Formate Hydrolysis with Formamide

Source describes a patent method where methyl formate hydrolysis in the presence of a formamide (e.g., N-propylformamide itself) produces anhydrous formic acid. While primarily focused on formic acid synthesis, this approach implies a recyclable pathway for N-propylformamide via continuous distillation:

$$

\text{HCOOCH}3 + \text{H}2\text{O} \xrightarrow{\text{CH}3\text{CH}2\text{CH}2\text{NHCHO}} \text{HCOOH} + \text{CH}3\text{OH}

$$

Distillation at 50–300 mbar and 120°–170°C separates formic acid from the formamide, which is recycled. This method’s industrial viability depends on energy-efficient distillation systems.

Purification and Characterization Challenges

Source highlights purification hurdles due to hygroscopicity and by-product formation. Reverse-phase solid-phase extraction (RP-SPE) with acetonitrile/water gradients effectively isolates N-propylformamide from reaction mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for validating purity, with characteristic peaks at:

- ¹H NMR : δ 8.15 (s, 1H, CHO), 3.25 (t, 2H, NCH₂), 1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).

- HRMS : m/z 102.0684 (calculated for C₄H₉NO⁺).

Comparative Analysis of Methods

Table 2: Method Comparison for N-Propylformamide Synthesis

| Method | Yield (%) | Temperature | Time | Scalability |

|---|---|---|---|---|

| Direct Formylation | 42 | 100°C | 6 hours | Moderate |

| Catalytic (Na₂SO₃) | >99 | 80°C | 4 hours | High |

| NFC Reagent | 88 | 25°C | 24 hours | Low |

| Methyl Formate Route | 95* | 120°–170°C | – | Industrial |

*Yield refers to formic acid; formamide is recycled.

Chemical Reactions Analysis

Types of Reactions: N-Propylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Conditions typically involve depending on the nature of the substituent.

Major Products:

Oxidation: Propionic acid.

Reduction: Propylamine.

Substitution: Various substituted formamides depending on the substituent introduced.

Scientific Research Applications

N-Propylformamide and its derivatives have various applications in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases. In industry, it is used in developing new materials and as a precursor in synthesizing other industrial chemicals.

Scientific Research Applications

This compound and its derivatives are used in scientific research across multiple disciplines:

- Chemistry this compound acts as a fundamental building block in synthesizing more complex molecules. For example, it is used in synthesizing cyanoformamides . Sn(IV) doping DFNS supported nanoparticles of BaMnO3 is used as a catalyst for the N-formylation of amines by CO2 hydrogenation .

- Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring the potential of this compound as a therapeutic agent for various diseases.

- Industry this compound is used in developing new materials and as a precursor in synthesizing other industrial chemicals. N,N-di-N-propylformamide can be used as a solvent in various chemical processes due to its polar nature .

Synthesis of Cyanoformamides

A method for synthesizing cyanoformamides from N,N-disubstituted aminomalononitriles with CsF as the promoter has been developed . This method features a wide substrate scope and high reaction efficiency and will facilitate corresponding cyanoformamide-based biological studies and synthetic methodology development .

N-Formylation of Amines

This compound is implicated in the N-formylation of amines, a chemical process with several applications :

- CO2 Hydrogenation : Sn(IV) doping DFNS supported nanoparticles of BaMnO3 is used as a catalyst for the N-formylation of amines by CO2 hydrogenation .

- Catalysis : Cobalt-based catalytic systems can be used for synthesizing formamides via the formylation of amines with CO2/H2 . N-doped carbon-supported Pd catalysts are also used for N-formylation of amines with CO2/H2 .

- Copper(II) Complex-Based Catalysts : Copper(II)-based catalysts bearing polyvinyl alcohol (PVA) immobilized on FeNi3/KCC-1/APTPOSS magnetic nano-particles (MNPs) are used for the N-formylation of amines via CO2 hydrogenation .

- Alternative Methods : A method for preparing N-formylated amine compounds involves reacting amine compounds and 1,3-dihydroxy acetone in the presence of composite catalysts and oxidants . Formamide compounds can also be prepared by uniformly mixing formic acid and an amine compound raw material selected from primary amine or secondary amine and raising the temperature .

Mechanism of Action

The mechanism of action of N-Propylformamide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can act as a Lewis base , donating electron pairs to electrophilic centers in various reactions. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key differences between N-Propylformamide and analogous compounds:

Key Analysis of Differences

Polarity and Solubility

- This compound : The short formyl group enhances polarity, leading to higher water solubility compared to propanamides. This property is critical in pharmaceutical applications where polar intermediates are preferred .

- N-Propylpropanamide: The longer propanoyl group reduces polarity, increasing hydrophobicity and making it suitable for non-aqueous reactions .

Conformational Behavior

This compound exhibits asymmetries in C-C-N-C and C-C-N-H dihedral angles, as observed in molecular mechanics studies. Such asymmetries are challenging to model computationally and are common in force field parameterization studies . This contrasts with N-Propylpropanamide, where the bulkier propanoyl group may restrict conformational flexibility.

Pharmaceutical Relevance

This compound is a critical impurity in Propafenone hydrochloride, a class IC antiarrhythmic drug. Its detection and quantification are essential for regulatory compliance and drug safety .

Research Findings and Computational Insights

- Dihedral Angle Asymmetry : Molecular dynamics studies highlight that this compound’s C-C-N-C and C-C-N-H dihedrals adopt asymmetric conformations, which complicate force field development. This behavior is attributed to subtle sampling errors in target conformational ensembles .

- Comparative Reactivity: The formyl group in this compound may act as a mild formylating agent, whereas N-Propylpropanamide’s propanoyl group is more likely to participate in nucleophilic acyl substitutions.

Q & A

Q. What steps are critical for enhancing the reproducibility of this compound-related research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.